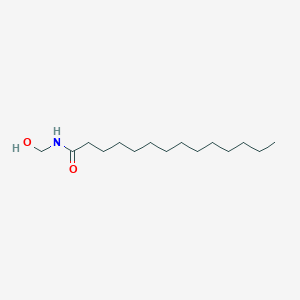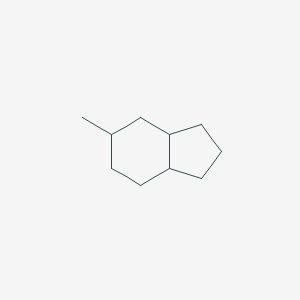
1H-Indene, octahydro-5-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indene, octahydro-5-methyl-, also known as tetrahydronaphthalene, is a cyclic hydrocarbon with the molecular formula C10H18. It is a colorless liquid with a mild odor and is widely used in the chemical industry as a solvent, as well as in the synthesis of various organic compounds.
Mécanisme D'action
The mechanism of action for 1H-Indene, octahydro-5-methyl-, is not well understood, but it is believed to act as a non-specific solvent and reactant in various chemical reactions.
Effets Biochimiques Et Physiologiques
There is limited research on the biochemical and physiological effects of 1H-Indene, octahydro-5-methyl-. However, it has been shown to have low toxicity and is generally considered safe for use in laboratory experiments.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1H-Indene, octahydro-5-methyl-, in laboratory experiments is its ability to dissolve a wide range of organic compounds. It is also relatively inexpensive and easy to obtain. However, its low boiling point can make it difficult to work with in certain reactions, and its potential for explosive reactions requires careful handling.
Orientations Futures
Future research on 1H-Indene, octahydro-5-methyl-, could focus on its potential applications in the development of new organic compounds and materials. It could also be used as a starting material for the synthesis of pharmaceuticals and other bioactive compounds. Additionally, further studies could be conducted on its mechanism of action and potential toxicity in order to better understand its potential uses and limitations.
Méthodes De Synthèse
The most common method for synthesizing 1H-Indene, octahydro-5-methyl-, is through the hydrogenation of naphthalene using a catalyst such as palladium or platinum. The reaction takes place under high pressure and temperature, and the resulting product is then purified through distillation.
Applications De Recherche Scientifique
1H-Indene, octahydro-5-methyl-, has numerous applications in scientific research, particularly in the fields of organic chemistry and material science. It is used as a solvent for various reactions, as well as a starting material for the synthesis of other organic compounds.
Propriétés
Numéro CAS |
19744-64-0 |
|---|---|
Nom du produit |
1H-Indene, octahydro-5-methyl- |
Formule moléculaire |
C10H18 |
Poids moléculaire |
138.25 g/mol |
Nom IUPAC |
5-methyl-2,3,3a,4,5,6,7,7a-octahydro-1H-indene |
InChI |
InChI=1S/C10H18/c1-8-5-6-9-3-2-4-10(9)7-8/h8-10H,2-7H2,1H3 |
Clé InChI |
GCHPEYBINOWUBI-UHFFFAOYSA-N |
SMILES |
CC1CCC2CCCC2C1 |
SMILES canonique |
CC1CCC2CCCC2C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



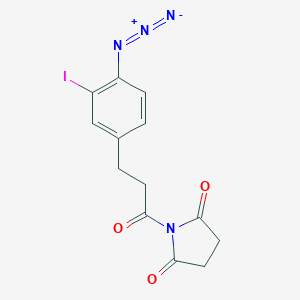
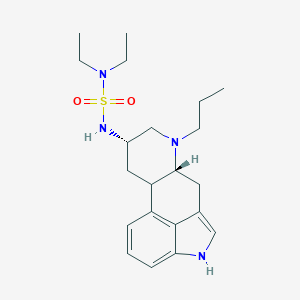
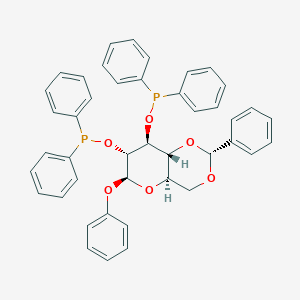
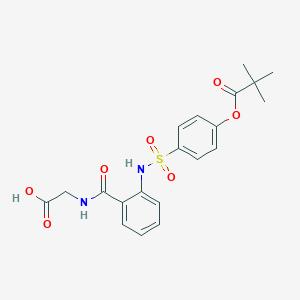
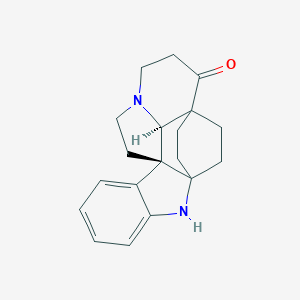
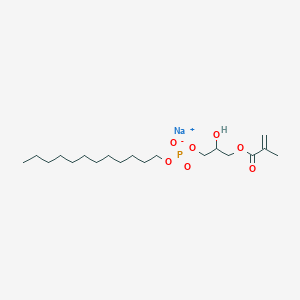

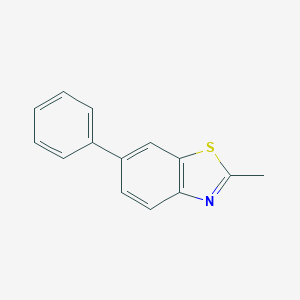
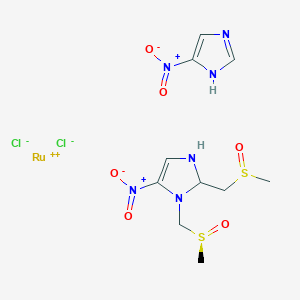
![3,3-Dichlorotricyclo[3.2.1.02,4]oct-6-ene](/img/structure/B11405.png)
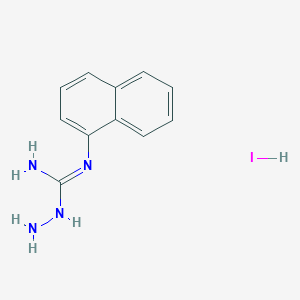
![3-Ethyl-5,8-dimethyl-1,2,4-triazolo[4,3-a]pyrazine](/img/structure/B11407.png)

